molecular formula C22H42O6 B1667310 Bis(2-butoxyethyl) sebacate CAS No. 141-19-5

Bis(2-butoxyethyl) sebacate

Cat. No. B1667310
CAS RN: 141-19-5
M. Wt: 402.6 g/mol
InChI Key: KZBSIGKPGIZQJQ-UHFFFAOYSA-N
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Description

“Bis(2-butoxyethyl) sebacate” is a technical grade compound with the linear formula [- (CH2)4CO2CH2CH2O (CH2)3CH3]2 . It has a molecular weight of 402.57 . It is used as a plasticizer .


Molecular Structure Analysis

The molecular formula of “Bis(2-butoxyethyl) sebacate” is C22H42O6 . The InChI representation is InChI=1S/C22H42O6/c1-3-5-15-25-17-19-27-21 (23)13-11-9-7-8-10-12-14-22 (24)28-20-18-26-16-6-4-2/h3-20H2,1-2H3 . The Canonical SMILES representation is CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC .


Physical And Chemical Properties Analysis

“Bis(2-butoxyethyl) sebacate” has a density of 0.971 g/mL at 25 °C . Its refractive index is n20/D 1.447 . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 23 freely rotating bonds . Its XLogP3-AA is 5 .

Scientific Research Applications

1. Use in Synthesizing High Molecular Weight Esters

Bis(2-butoxyethyl) sebacate and its derivatives are significant in synthesizing high molecular weight esters, particularly for their use as lubricants. This synthesis typically involves the transesterification of esters like dimethyl sebacate with specific alcohols. The solubility of these esters in supercritical carbon dioxide is a critical factor in this process, affecting the overall yield and efficiency of the synthesis (Narayan et al., 2015).

2. Biocatalysis in Ester Synthesis

Bis(2-butoxyethyl) sebacate derivatives are utilized in sustainable synthesis methods using biocatalysts like lipases. This approach offers a more environmentally friendly process for producing biodegradable lubricants. The use of immobilized enzymes in solvent-free systems for synthesizing esters like bis(2-ethylbutyl) sebacate demonstrates a potential path for large-scale, sustainable production of these compounds (Serrano‐Arnaldos et al., 2020).

3. Lipase-Catalyzed Polyester Synthesis

The compound is a key substrate in lipase-catalyzed polymerization processes. For instance, bis(2,2,2-trifluoroethyl) sebacate, a related compound, is polymerized using lipases to obtain polyesters with high molecular weight, illustrating the potential of using biocatalysts in polyester synthesis (Linko et al., 1995).

4. Kinetics in Non-Catalytic Ester Synthesis

Understanding the kinetics of the synthesis of esters like bis(2-ethylhexyl) sebacate under different conditions is crucial. This knowledge helps in optimizing the synthesis process for industrial applications in aerospace, automobile, and manufacturing industries (Narayan & Madras, 2017).

5. Role in Polymer Antioxidant Function

Certain derivatives of bis(2-butoxyethyl) sebacate, like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, are used as antioxidants in polymers. These compounds play a crucial role in retarding polymer degradation, which is essential for extending the life of polymer-based products (Paine et al., 2014).

Safety and Hazards

Users should avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin, eyes, or clothing should be avoided. Personal protective equipment should be used as required .

properties

IUPAC Name

bis(2-butoxyethyl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O6/c1-3-5-15-25-17-19-27-21(23)13-11-9-7-8-10-12-14-22(24)28-20-18-26-16-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBSIGKPGIZQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044802
Record name Bis(2-butoxyethyl) decanedioate
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Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Decanedioic acid, 1,10-bis(2-butoxyethyl) ester
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Product Name

Bis(2-butoxyethyl) sebacate

CAS RN

141-19-5
Record name Bis(2-butoxyethyl) sebacate
Source CAS Common Chemistry
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Record name Bis(2-butoxyethyl) sebacate
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Record name Decanedioic acid, 1,10-bis(2-butoxyethyl) ester
Source EPA Chemicals under the TSCA
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Record name Bis(2-butoxyethyl) decanedioate
Source EPA DSSTox
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Record name Bis(2-butoxyethyl) sebacate
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Record name BIS(2-BUTOXYETHYL) SEBACATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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